Tiaprofenic acid is a synthetic compound belonging to the class of non-steroidal anti-inflammatory drugs (NSAIDs). [, ] It is classified as an arylpropionic acid derivative, specifically a 2-arylpropionic acid. [, ] In scientific research, tiaprofenic acid serves as a valuable tool for studying inflammatory processes, particularly those related to arthritis and pain management. [, , ]
Tiaprofenic acid is synthesized from thiophene derivatives, which serve as the starting materials in its production. The classification of tiaprofenic acid falls under the category of non-steroidal anti-inflammatory drugs, specifically within the propionic acid class due to its structural characteristics. Its chemical formula is C15H14O2S, indicating that it contains a thiophene ring integrated with a propionic acid moiety.
Tiaprofenic acid can be synthesized through several methods, with varying yields and conditions. A notable method involves the reaction of thiophene derivatives with benzoyl chloride in a Friedel-Crafts acylation process. This method typically includes multiple steps:
This synthetic route has been optimized for industrial production, focusing on reducing costs and environmental impact while maintaining high yields.
Tiaprofenic acid participates in various chemical reactions typical for carboxylic acids and thioethers. Notable reactions include:
Tiaprofenic acid exerts its therapeutic effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). By blocking these enzymes, tiaprofenic acid reduces the synthesis of prostaglandins, leading to decreased inflammation and pain. The mechanism can be summarized as follows:
Tiaprofenic acid possesses several significant physical and chemical properties:
These properties are essential for determining suitable formulations for pharmaceutical applications.
Tiaprofenic acid is widely used in clinical settings due to its effectiveness as an analgesic and anti-inflammatory agent. Its applications include:
The development of non-steroidal anti-inflammatory drugs (NSAIDs) in the mid-20th century centered on optimizing the arylpropionic acid scaffold to enhance anti-inflammatory potency while minimizing side effects. Ibuprofen and naproxen established the core structure: a chiral carboxylic acid attached to a biaryl system. Tiaprofenic acid emerged in the 1970s as a structural innovation by replacing the typical phenyl ring with a thiophene heterocycle bearing a benzoyl substituent at the 5-position. This modification introduced a rigid ketone moiety that sterically mimicked the distal aromatic ring in other profen drugs but with altered electronic properties due to sulfur’s polarizability [1] [7].
The thienyl ketone group conferred three key advantages:
This period also saw strategic exploration of heterocyclic bioisosteres to modulate drug distribution. Tiaprofenic acid’s design specifically exploited thiophene’s metabolic resistance to cytochrome P450 oxidation, extending plasma half-life over earlier phenylacetic acid derivatives [7].
Table 1: Structural Evolution of Profen NSAIDs | Compound | Aromatic System | Key Structural Features | Year Introduced | |-------------|---------------------|----------------------------|---------------------| | Ibuprofen | Biphenyl | α-Methylacetic acid | 1969 | | Naproxen | Naphthyl | Chiral center, methoxy | 1976 | | Tiaprofenic acid | 5-Benzoylthiophene | Ketone spacer, thioether | 1980s | | Ketoprofen | Benzophenone | Carboxyl-ketone proximity | 1983 |
Tiaprofenic acid’s development pathway reflects the competitive NSAID landscape of the 1970s–1980s. Key milestones include:
Notably, tiaprofenic acid never received FDA approval despite widespread international use, likely due to market saturation of propionic acid derivatives and emerging cystitis reports [4] [9].
Table 2: Regulatory and Patent Timeline | Year | Event | Jurisdiction/Patent | Significance | |----------|-----------|--------------------------|------------------| | 1970s | Compound patent | Multiple | Protection of core structure | | 1985 | Clinical validation | Europe | Proof of efficacy vs. ibuprofen | | 1995 | Reappraisal | Global | Safety/efficacy position established | | 2012 | CN102659754A | China | Improved synthesis route |
Tiaprofenic acid’s regioisomeric differentiation from analogs like suprofen (then marketed as Profenal) exemplifies structure-activity relationship (SAR) subtleties in profen drugs. While both share the 2-arylpropionic acid framework, suprofen positions the benzoyl group adjacent (2-position) to the propionic acid chain rather than at the 5-position:
Key structural distinctions:
This positional isomerism creates profound pharmacological differences:
Clinically, these differences manifested in suprofen’s 1987 withdrawal due to renal toxicity, while tiaprofenic acid maintained approval despite later-discovered urological risks. This divergence underscores how minor positional changes in heterocyclic NSAIDs dramatically alter safety profiles without compromising anti-inflammatory efficacy [1] [9].
Table 3: Isomeric Comparison of Thiophene Profens | Parameter | Tiaprofenic Acid | Suprofen | Structural Basis | |---------------|------------------------|--------------|----------------------| | Substitution pattern | 5-Benzoyl | 2-Benzoyl | Regioisomerism | | Plasma half-life (hr) | 1.5–2.5 | 1.2–1.8 | Metabolic stability | | Renal excretion (%) | >90% unchanged | <40% unchanged | Glucuronidation susceptibility | | Market status | Approved (non-US) | Withdrawn (1987) | Toxicity profile |
Table 4: Standardized Compound Nomenclature | Systematic Name | Synonyms | CAS Registry | Molecular Formula | |----------------------|------------------------------------------|-----------------|------------------------| | 2-(5-Benzoylthiophen-2-yl)propanoic acid | Surgam, Artiflam, Flamirex; 5-Benzoyl-α-methyl-2-thiopheneacetic acid | 33005-95-7 | C₁₄H₁₂O₃S |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7